N-乙酰美沙拉嗪-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Mesalazine and its derivatives, including N-Acetyl Mesalazine-d3, can be achieved through various chemical pathways. An example includes the reduction of 5-nitrosalicylic acid, synthesized from salicylic acid and nitric acid/glacial acetic acid as nitrating agents. This method is praised for its simplicity, moderate reaction conditions, and suitability for industrial production, indicating potential applicability for synthesizing N-Acetyl Mesalazine-d3 as well (Jiangpin, 2013).

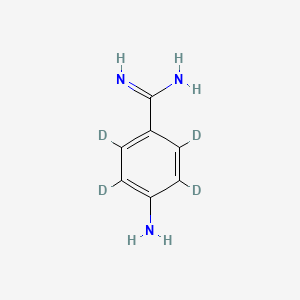

Molecular Structure Analysis

The molecular geometry, stability, and fragmentation mechanism of Mesalazine have been extensively studied using techniques like thermal analysis, mass spectrometry, and density functional theory (DFT) calculations. These studies reveal insights into the drug's behavior under various conditions, shedding light on the structural aspects that could similarly affect N-Acetyl Mesalazine-d3 (Nassar et al., 2014).

Chemical Reactions and Properties

Mesalazine's chemical properties, such as its ability to undergo N-acetylation, are critical in determining its systemic exposure and therapeutic efficacy. These properties are also relevant for its metabolites, including N-Acetyl Mesalazine-d3, as they influence pharmacokinetic and pharmacodynamic profiles. The extent of absorption and N-acetylation, for instance, is essential for the safety and effectiveness of the treatment (Dilger et al., 2007).

Physical Properties Analysis

Analytical methods like electrochemical sensing and spectrophotometric determination provide insights into Mesalazine's physical properties, including its voltammetric response and absorption characteristics. These methods, applied to Mesalazine and its derivatives, offer a foundation for understanding the physical properties of N-Acetyl Mesalazine-d3, such as its solubility, stability, and electrochemical behavior (Nigović et al., 2016; Al-Zakaria, 2019).

Chemical Properties Analysis

The chemical properties of Mesalazine, including its interactions and reactivity with various substances, are pivotal for its biological efficacy and safety. Understanding these interactions, such as the formation of stable compounds through oxidative coupling or its behavior in different pH conditions, aids in comprehending the chemical behavior of N-Acetyl Mesalazine-d3 (Al-Zakaria, 2019).

科学研究应用

美沙拉嗪药效学和药代动力学概述

美沙拉嗪,也称为 5-氨基水杨酸 (5-ASA),是柳氮磺吡啶的活性部分,主要用于治疗溃疡性结肠炎和克罗恩病等慢性炎症性肠病。专门的制剂允许靶向递送至远端小肠和结肠,最大限度地减少了与不良反应相关的柳氮磺吡啶载体的需要。美沙拉嗪在管理轻度至中度溃疡性结肠炎和维持缓解方面的疗效与柳氮磺吡啶相似,突出了其作为合适替代品的用途,特别是对于对柳氮磺吡啶不耐受的患者。其不良反应通常局限于应用部位,包括灌肠尖端插入引起的不适和刺激。此特性强调了美沙拉嗪除了其常规应用之外的治疗潜力,包括在科学研究中新颖地使用其衍生物(如 N-乙酰美沙拉嗪-d3) (Brogden & Sorkin, 1989).

美沙拉嗪的药理学见解

进一步了解美沙拉嗪的药代动力学揭示了其在炎症性肠病 (IBD) 治疗中的应用见解。该药物的吸收、代谢和排泄过程突出了其疗效和安全性概况。肠壁和肝脏中的快速乙酰化影响其粘膜浓度,这对临床反应至关重要。美沙拉嗪的药代动力学特征,例如其吸收百分比和代谢途径,为探索相关化合物(包括 N-乙酰美沙拉嗪-d3)的治疗潜力提供了基础,这些化合物用于研究旨在优化 IBD 治疗方案 (Schwab & Klotz, 2001).

抗炎和抗肿瘤特性

美沙拉嗪的作用不仅限于控制 IBD 症状,还可能预防结直肠癌,这是慢性炎症的并发症。该药物的抗肿瘤特性归因于其抑制细胞生长和增殖中涉及的炎症级联反应(例如环氧合酶、脂氧合酶和核因子 κB)的能力。这些机制表明美沙拉嗪及其衍生物在科学研究中具有更广泛的应用,旨在对由于慢性炎症而患结直肠癌风险高的患者进行化学预防 (Allgayer, 2003).

安全和危害

属性

CAS 编号 |

1309935-89-4 |

|---|---|

产品名称 |

N-Acetyl Mesalazine-d3 |

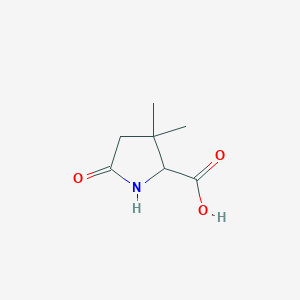

分子式 |

C9H9NO4 |

分子量 |

198.192 |

IUPAC 名称 |

3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |

InChI 键 |

GEFDRROBUCULOD-NRUYWUNFSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

同义词 |

5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)